Dodecane Dodecane Dodecane is a linear alkane mainly found in jet fuels.
Dodecane is a clear, colorless liquid, having a mild aliphatic hydrocarbon odor, which belongs to the family of acyclic alkanes and contains compounds like 3-methylundecane and 5-methylundecane.
, also known as N-dodecane or bihexyl, belongs to the class of organic compounds known as alkanes. These are acyclic branched or unbranched hydrocarbons having the general formula CnH2n+2, and therefore consisting entirely of hydrogen atoms and saturated carbon atoms. Thus, is considered to be a hydrocarbon lipid molecule. exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. has been detected in multiple biofluids, such as feces and saliva. Within the cell, is primarily located in the membrane (predicted from logP). is also a parent compound for other transformation products, including but not limited to, dodecyldimethylamine N-oxide, dodecanedioic acid, and 2, 7, 10-trimethyldodecane. is an alkane tasting compound that can be found in black walnut, garden tomato (var. ), and papaya. This makes a potential biomarker for the consumption of these food products. has been linked to the inborn metabolic disorders including celiac disease.
Dodecane is a straight-chain alkane with 12 carbon atoms. It has been isolated from the essential oils of various plants including Zingiber officinale (ginger). It has a role as a plant metabolite.
N-dodecane is a clear colorless liquid. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 112-40-3
VCID: VC20852876
InChI: InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3
SMILES: CCCCCCCCCCCC
Molecular Formula: C12H26
Molecular Weight: 170.33 g/mol

Dodecane

CAS No.: 112-40-3

Cat. No.: VC20852876

Molecular Formula: C12H26

Molecular Weight: 170.33 g/mol

* For research use only. Not for human or veterinary use.

Dodecane - 112-40-3

Specification

CAS No. 112-40-3
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
IUPAC Name dodecane
Standard InChI InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3
Standard InChI Key SNRUBQQJIBEYMU-UHFFFAOYSA-N
Impurities The common impurities or contaminants /minor products/ associated with the synthesis of n-dodecane are 5-methyl undecane (5%) and a mixture of 1-hexene and n-hexane.
SMILES CCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCC
Boiling Point 421.3 °F at 760 mm Hg (NTP, 1992)
216.3 °C
Colorform Colorless liquid
Flash Point 165 °F (NTP, 1992)
83 °C (181 °F) - closed cup
165 °F (74 °C) (Closed Cup)
71 °C (From table)
Melting Point 14.7 °F (NTP, 1992)
-9.6 °C
-9.55 °C
-9.6°C

Introduction

Physical and Chemical Properties

Physical Properties

Dodecane exhibits physical properties typical of medium-chain alkanes. It appears as a colorless liquid with a mild aliphatic hydrocarbon odor that can range from gasoline-like to nearly odorless . The odor threshold concentration has been reported at 620 ppb . Its physical state at room temperature and pressure reflects the general trend of alkanes, with longer carbon chains corresponding to higher boiling and melting points.

Below is a comprehensive table of the physical properties of dodecane:

PropertyValue
Melting point-9.6 °C
Boiling point215-217 °C
Density0.75 g/mL at 25 °C
Vapor density5.96 (vs air)
Vapor pressure1 mm Hg (47.8 °C)
Flash point181.4 °F (83 °C)
Specific Gravity0.749 (20/4°C)
Viscosity1.98 mm²/s
Explosive limit0.6% (V)
Surface tension24.07 mN/m at 293.15K
Dielectric constant2.0 (20°C)
Molar mass170.340 g·mol⁻¹

Chemical Properties

Chemically, dodecane demonstrates the typical reactivity patterns of alkanes. It is relatively unreactive under normal conditions but can undergo several types of reactions under specific conditions. The chemical inertness of dodecane is attributable to the strong carbon-carbon and carbon-hydrogen single bonds that characterize alkanes.

The compound has a pKa value greater than 14, indicating its extremely weak acidity, which is typical for alkanes . Its LogP value of 6.100 suggests high lipophilicity, explaining its excellent solubility in organic solvents and poor water solubility .

Structural Characteristics

Dodecane's structure consists of a linear chain of twelve carbon atoms with hydrogen atoms attached to satisfy the tetravalency of carbon. As an alkane, it features sp³ hybridized carbon atoms arranged in a zigzag pattern to minimize steric hindrance between hydrogen atoms.

The compound exists in numerous conformations due to rotation around carbon-carbon single bonds. This conformational flexibility contributes to its physical properties, particularly its relatively low melting point compared to its boiling point, which is characteristic of linear alkanes.

Applications and Uses

Industrial Applications

Dodecane finds extensive use across multiple industries due to its favorable properties. In the paper processing industry, it serves as a processing aid, while the rubber industry utilizes it for various applications . It is also employed in the manufacturing of paraffin products and as a component in lubricants and greases .

As a solvent, dodecane offers advantages for nonpolar compounds and has been used as an inorganic diluent to form organic phases in extraction processes. One notable application is its use together with tri-n-octylamine as an extractant and decanol as an active diluent for the extraction of lactic acid from aqueous solutions .

In nuclear reprocessing plants, dodecane serves as a diluent for tributyl phosphate (TBP), playing a crucial role in separation processes . This application takes advantage of dodecane's chemical stability and solvent properties.

Research Applications

In laboratory settings, dodecane is utilized as a distillation chaser, helping to carry over less volatile components during distillation processes . It also functions as a standardized hydrocarbon for various analytical applications and as a component in scintillators for radiation detection .

Researchers also employ dodecane in organic synthesis as both a solvent and a reactant. Its well-defined structure and properties make it a useful model compound for studying reaction mechanisms and developing new synthetic methodologies.

Fuel Applications

One of the most significant research applications of dodecane is its use as a surrogate fuel. It serves as a promising surrogate for diesel engine studies because its physicochemical properties closely resemble those of practical diesel fuels . In recent years, dodecane has garnered attention as a possible surrogate for kerosene-based fuels such as Jet-A, S-8, and other conventional aviation fuels .

Dodecane represents a second-generation fuel surrogate designed to emulate the laminar flame speed, largely supplanting n-decane in this role . This preference is primarily due to dodecane's higher molecular mass and lower hydrogen-to-carbon ratio, which better reflect the n-alkane content of jet fuels .

The aviation industry has explored dodecane as an alternative to kerosene-based fuels such as Jet-A, taking advantage of its well-defined composition and combustion characteristics . This application is particularly valuable for standardizing research and development in aviation fuel technology.

Chemical Reactions

Combustion

The combustion reaction of dodecane follows the typical pattern for hydrocarbon combustion, producing carbon dioxide and water when complete combustion occurs. The balanced chemical equation for this reaction is:

C12H26(l) + 18.5 O2(g) → 12 CO2(g) + 13 H2O(g)

This combustion process has important implications for fuel applications. One liter of dodecane requires approximately 15 kg of air (containing about 2.6 kg of oxygen) to burn completely and generates approximately 2.3 kg (or 1.2 m³) of carbon dioxide upon complete combustion . These stoichiometric relationships are crucial for engineering applications and environmental impact assessments.

Thermal Cracking

Dodecane undergoes thermal cracking at elevated temperatures, a process that has been extensively studied due to its relevance to fuel applications. Research has shown that the thermal cracking of dodecane can be divided into three distinct regions based on the fuel-conversion rate: primary, secondary, and severe .

In the primary cracking region, where the fuel-conversion rate is lower than 13%, the liquid products contain only chain alkanes and alkenes . As temperatures increase, the process enters the secondary cracking region, characterized by rapidly increasing chemical heat sink, fuel-conversion rates, and gas-production rates, along with the appearance of monocyclic aromatic hydrocarbons and cycloalkenes .

Severe cracking occurs when fuel-conversion rates exceed 71%, marked by a rapid increase in the concentration of monocyclic and polycyclic aromatic hydrocarbons . This region is also characterized by the formation of coke, which can be problematic in fuel applications.

Research Findings

Thermal Behavior Studies

Investigations into the thermal cracking of dodecane have yielded important insights into its behavior under extreme conditions. A comprehensive study examined the temperature-dependent products in the pyrolysis of helium-seeded n-dodecane over a temperature range of 1200 K to 1600 K at a pressure of 600 Torr .

For the first time, researchers were able to probe the initial decomposition products of n-dodecane—including radicals and thermally labile closed-shell species—in experiments that effectively excluded mass growth processes . A total of 15 different products were identified, including molecular hydrogen (H2), C2 to C7 1-alkenes (from ethylene to 1-heptene), C1–C3 radicals (methyl, ethyl, allyl), and small C1–C3 hydrocarbons (acetylene, allene, methylacetylene) .

Another study on the thermal cracking of dodecane at supercritical pressure provided further insights into this process . The research classified the thermal cracking of dodecane into three regions based on chemical heat sink, fuel-conversion rate, and gas-production rate: primary, secondary, and severe cracking .

In the primary cracking region, researchers constructed a one-step global reaction kinetics model, taking advantage of the observation that the mass fraction of main products was proportional to the fuel-conversion rate . For the secondary cracking region, a kinetic model containing three reactions was proposed, which considered the thermal decomposition of chain alkanes and alkenes resulting in the formation of monocyclic aromatic hydrocarbons and cycloalkenes .

A three-dimensional numerical model was also developed for the primary and secondary cracking regions, accounting for the effects of flow, heat transfer, and thermal cracking of dodecane . Predictions from this model for outlet temperature, fuel-conversion rate, and distribution of the main species showed good agreement with experimental results, validating both the numerical model and the kinetics for primary and secondary thermal cracking of dodecane .

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